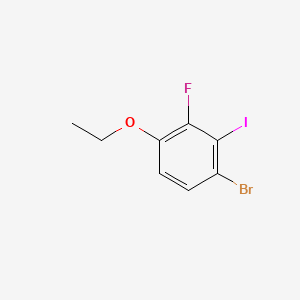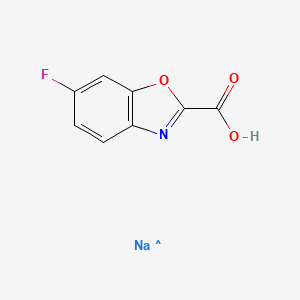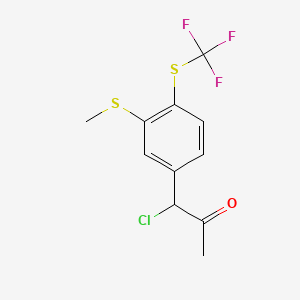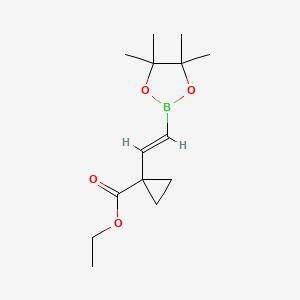
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). This reaction can be catalyzed by various metal complexes, such as iron or silver, under mild conditions. For instance, an iron complex bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the E-isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydroboration reactors where the reaction conditions are optimized for high yield and purity. The process typically includes steps for the purification and isolation of the desired boronic ester, ensuring that it meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Suzuki-Miyaura coupling reactions often employ palladium catalysts and bases such as potassium carbonate (K₂CO₃) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield alcohols or ketones, while Suzuki-Miyaura coupling can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mecanismo De Acción
The mechanism by which (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction proceeds via the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this process include the palladium catalyst and the boronic ester substrate .
Comparación Con Compuestos Similares
Similar Compounds
Vinylboronic acid: Similar in structure but lacks the pinacol ester group.
Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the vinyl and pinacol ester groups.
Ethylboronic acid: Contains an ethyl group but lacks the cyclopropyl, vinyl, and pinacol ester groups
Uniqueness
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is unique due to its combination of a cyclopropyl group, a vinyl group, and a pinacol ester group. This unique structure imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications.
Propiedades
Fórmula molecular |
C14H23BO4 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
ethyl 1-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H23BO4/c1-6-17-11(16)14(7-8-14)9-10-15-18-12(2,3)13(4,5)19-15/h9-10H,6-8H2,1-5H3/b10-9+ |
Clave InChI |
JOJCLKFEWHGKQV-MDZDMXLPSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(=O)OCC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


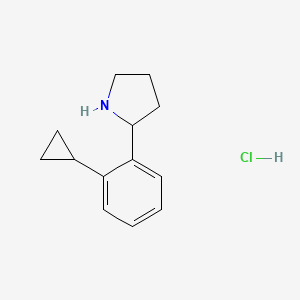

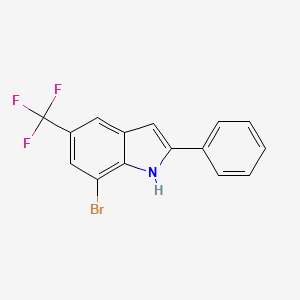
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
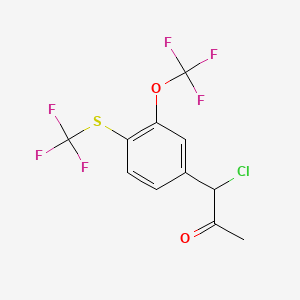
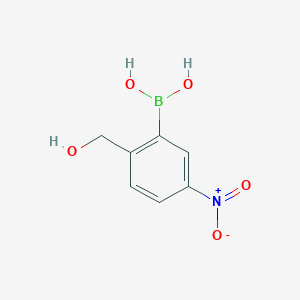
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
